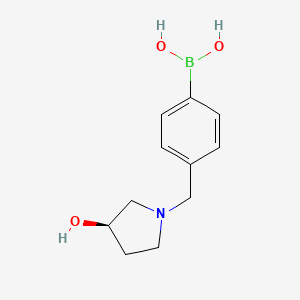

(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid. In boronic acids, one of the three hydroxyl groups in boric acid is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates .

Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid .Molecular Structure Analysis

Structurally, boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital .Chemical Reactions Analysis

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates . They are capable of both electrophilic and nucleophilic modes of activation in various organic reactions .Physical and Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable to atmospheric oxidation . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .Mechanism of Action

Target of Action

Boronic acids, such as ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid, are known to interact with a variety of biological targets. They are capable of forming reversible covalent complexes with molecules that have vicinal (1,2) or occasionally (1,3) substituted Lewis base donors, such as alcohols, amines, and carboxylates . This allows boronic acids to bind to a wide range of biological targets, including saccharides, amino acids, and hydroxamic acids .

Mode of Action

The mode of action of boronic acids involves the formation of boronate esters with diols, which is a key feature of their reactivity . This interaction is reversible, allowing boronic acids to adapt to changes in the local environment . In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where organic groups are transferred from boron to a transition metal .

Biochemical Pathways

Boronic acids are involved in various biochemical pathways due to their ability to form boronate esters with diols . They can interfere in signaling pathways, inhibit enzymes, and even serve as tools for cell delivery systems . In the context of synthetic chemistry, boronic acids are used in several transformations, including Suzuki-Miyaura coupling, Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .

Pharmacokinetics

For instance, bortezomib, a boronic acid-based drug, is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .

Result of Action

The result of the action of boronic acids depends on their specific targets and the nature of their interaction. For instance, in the context of Suzuki-Miyaura coupling, boronic acids enable the formation of carbon-carbon bonds . In biological contexts, boronic acids can inhibit enzymes, interfere with signaling pathways, and facilitate the delivery of molecules into cells .

Action Environment

The action of boronic acids can be influenced by various environmental factors. For instance, the oxidative stability of boronic acids can be enhanced by diminishing electron density on boron . Furthermore, the reactivity of boronic acids can be catalyzed by ethers . The action of boronic acids can also be influenced by the presence of diols, with which they form boronate esters .

Future Directions

The unique properties of boronic acids have led to their increasing use in diverse areas of research. They are being used in the development of new strategies for protein modification, construction of stimuli-responsive linkers for bioconjugation, and discovery of new scaffolds with potential application in medicinal chemistry . The reversible covalent bonds formed by boronic acids are being explored for generating stimuli responsive constructs that may operate in areas like the selective delivery of drugs, live-cell imaging, and new theranostic approaches .

Properties

IUPAC Name |

[4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14-16H,5-8H2/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIQKVXEEXVUHV-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCC(C2)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)CN2CC[C@H](C2)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304631-67-0 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304631-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)